4-Methylthiazole-5-propionic acid
Overview
Description
4-Methylthiazole-5-propionic acid is a compound that has gained attention in various fields of research and industry. It has a molecular formula of C7H9NO2S and a molecular weight of 171.211 . The compound is also known by other names such as 3-(4-Methyl-1,3-thiazol-5-yl)propanoic acid .
Molecular Structure Analysis
The InChI key for 4-Methylthiazole-5-propionic acid is HPMBMJNAPIPXFK-UHFFFAOYSA-N . The Canonical SMILES representation is CC1=C(SC=N1)CCC(=O)O . These representations provide a way to describe the molecular structure of the compound.
Physical And Chemical Properties Analysis
4-Methylthiazole-5-propionic acid has a molecular weight of 171.22 g/mol . It has a computed XLogP3 value of 1 , which is a measure of its lipophilicity. The compound has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count . It also has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are both 171.03539970 g/mol . The topological polar surface area is 78.4 Ų .
Scientific Research Applications
Precursor of Aneurin
- Scientific Field: Biochemistry
- Application Summary: 4-Methylthiazole-5-propionic acid has been identified as a possible precursor of aneurin .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of this application are not explicitly mentioned in the source .
Biological Production of Propionic Acid
- Scientific Field: Biotechnology
- Application Summary: Propionic acid and its derivatives, which are considered “Generally Recognized As Safe” food additives, are used as an anti-microbial and anti-inflammatory agent, herbicide, and artificial flavor in diverse industrial applications. They are produced via biological pathways using Propionibacterium and some anaerobic bacteria .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of this application are not explicitly mentioned in the source .
Synthesis of Aromatic Compounds
- Scientific Field: Organic Chemistry
- Application Summary: 4-Methylthiazole-5-propionic acid can be used in the synthesis of aromatic compounds .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of this application are not explicitly mentioned in the source .
HPLC Analysis
- Scientific Field: Analytical Chemistry
- Application Summary: 4-Methylthiazole-5-propionic acid can be analyzed by reverse phase (RP) High Performance Liquid Chromatography (HPLC) method .
- Methods of Application: The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spec (MS) compatible applications the phosphoric acid needs to be replaced with formic acid .
- Results or Outcomes: This method allows for the separation of 4-Methylthiazole-5-propionic acid in a sample .
Precursor of Aneurin
- Scientific Field: Biochemistry
- Application Summary: 4-Methylthiazole-5-propionic acid has been identified as a possible precursor of aneurin .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of this application are not explicitly mentioned in the source .
Biological Potential of Indole Derivatives
- Scientific Field: Pharmaceutical Sciences
- Application Summary: Indole derivatives, which include 4-Methylthiazole-5-propionic acid, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes: The outcomes of this application are not explicitly mentioned in the source .
properties
IUPAC Name |
3-(4-methyl-1,3-thiazol-5-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-5-6(11-4-8-5)2-3-7(9)10/h4H,2-3H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMBMJNAPIPXFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60214989 | |
Record name | 4-Methylthiazole-5-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60214989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylthiazole-5-propionic acid | |
CAS RN |
6469-32-5 | |
Record name | 4-Methyl-5-thiazolepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6469-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methylthiazole-5-propionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006469325 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methylthiazole-5-propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60214989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methylthiazole-5-propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.622 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-METHYLTHIAZOLE-5-PROPIONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QVN6YGK7M5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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